molecular formula C25H35N3O4 B13721712 Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate

Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate

Cat. No.: B13721712
M. Wt: 441.6 g/mol
InChI Key: BGARVFQSZKZOBV-UHFFFAOYSA-N
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Description

  • The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine in the presence of a base like potassium carbonate.
  • Step 3: Protection with Boc Group

    • The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Step 4: Esterification

    • The final step involves the esterification of the carboxylic acid group with butanol in the presence of a catalyst like sulfuric acid.
  • Industrial Production Methods

    Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the piperazine nitrogen to prevent unwanted side reactions.

    • Step 1: Synthesis of the Quinoline Core

      • The quinoline core can be synthesized via a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Chemical Reactions Analysis

    Types of Reactions

    Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

      Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

      Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperazine ring.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Lithium aluminum hydride in dry ether.

      Substitution: Sodium hydride in dimethylformamide (DMF).

    Major Products

      Oxidation: Quinoline N-oxide derivatives.

      Reduction: Reduced quinoline or piperazine derivatives.

      Substitution: Substituted quinoline or piperazine derivatives.

    Scientific Research Applications

    Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate has several applications in scientific research:

      Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

      Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

      Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Mechanism of Action

    The mechanism of action of Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity.

    Comparison with Similar Compounds

    Similar Compounds

    • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
    • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
    • 4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid

    Uniqueness

    Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline core and the presence of the Boc-protected piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

    Properties

    Molecular Formula

    C25H35N3O4

    Molecular Weight

    441.6 g/mol

    IUPAC Name

    butyl 5,8-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-2-carboxylate

    InChI

    InChI=1S/C25H35N3O4/c1-7-8-15-31-23(29)19-16-20(21-17(2)9-10-18(3)22(21)26-19)27-11-13-28(14-12-27)24(30)32-25(4,5)6/h9-10,16H,7-8,11-15H2,1-6H3

    InChI Key

    BGARVFQSZKZOBV-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C)C)C

    Origin of Product

    United States

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